molecular formula C12H18BNO4 B1416925 4-(2-Morpholinoethoxy)phenylboronic acid CAS No. 279262-19-0

4-(2-Morpholinoethoxy)phenylboronic acid

Cat. No.: B1416925
CAS No.: 279262-19-0
M. Wt: 251.09 g/mol
InChI Key: RCUWZKVTDDDVET-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)phenylboronic Acid is a research chemical used for the preparation of biologically and pharmacologically active molecules . It has a molecular formula of C12H18BNO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylboronic acid group attached to a morpholinoethoxy group. The molecular weight is 251.09 g/mol . The compound has a rotatable bond count of 5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.09 g/mol . It has a topological polar surface area of 62.2 Ų and a complexity of 228 . The compound is solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

A study by Jayadevappa et al. (2012) synthesized a class of biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid, which were tested for antimicrobial activity against various fungal and bacterial strains. Some compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012).

Reaction with Morpholine

Sporzyński et al. (2005) reported that o-formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, exhibiting a hydrogen-bonded dimer motif in the solid state (Sporzyński et al., 2005).

Anticancer Potential

Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, finding several representatives as highly active agents against cancer cells, with specific activity in inducing cell cycle arrest and apoptosis in A2780 ovarian cancer cells (Psurski et al., 2018).

Catalysis in Organic Synthesis

Levi et al. (2016) utilized phenylboronic acid derivatives, including those with morpholine substitution, to catalyze the hydrolytic dissolution of cellulose in water. This process efficiently hydrolyzed cellulose to form water-soluble oligosaccharides at near-neutral pH values (Levi et al., 2016).

Supramolecular Structure Insights

Adamczyk-Woźniak et al. (2011) investigated the synthesis of molecular receptors in an amination-reduction reaction involving (2-formylphenyl)boronic acid and morpholine. The study provided insights into the reactivity and solid-state structure of the resulting compounds, revealing a supramolecular layer structure directed by weak interactions (Adamczyk-Woźniak et al., 2011).

Antibiotic Activity Modulation

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including multi-resistant strains. The compound showed potential in enhancing the efficacy of certain antibiotics against resistant bacteria (Oliveira et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUWZKVTDDDVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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